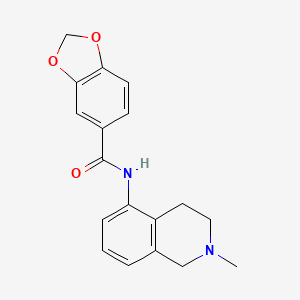
Furospongin 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furospongin 3 is a naturally occurring compound derived from marine sponges, specifically from the species Spongia officinalis. It belongs to the class of furanoterpenes and has the molecular formula C26H36O5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furospongin 3 involves several steps, starting from simpler organic molecules. The key steps typically include the formation of the furan ring and the attachment of various functional groups. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from marine sponges. The sponges are collected, and the compound is isolated using chromatographic techniques. Advances in biotechnology may also allow for the production of this compound through microbial fermentation or synthetic biology approaches, although these methods are still under development.
Análisis De Reacciones Químicas
Types of Reactions: Furospongin 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Furospongin 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study furanoterpene chemistry and reactivity.
Biology: Investigated for its role in marine chemical ecology and as a potential bioindicator.
Mecanismo De Acción
The mechanism of action of furospongin 3 involves its interaction with specific molecular targets. It has been shown to inhibit the growth of parasitic protozoa by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt cellular processes essential for the survival of these organisms.
Comparación Con Compuestos Similares
Furospongin 3 is part of a family of furanoterpenes, which includes compounds like furospongin 1, furospongin 4, and demethylfurospongin-4 . Compared to these similar compounds, this compound is unique in its specific functional groups and biological activities. For instance, while furospongin 1 and furospongin 4 also exhibit antiprotozoal activities, this compound has shown distinct cytotoxic properties that make it particularly interesting for cancer research .
Propiedades
Número CAS |
41060-10-0 |
|---|---|
Fórmula molecular |
C26H36O5 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(2Z,5E,9E)-2-[(E)-7-(furan-3-yl)-4-methylhept-4-enylidene]-11-methoxy-6,10-dimethyl-11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C26H36O5/c1-20(9-5-13-22(3)26(29)30-4)11-7-15-24(25(27)28)16-8-12-21(2)10-6-14-23-17-18-31-19-23/h10-11,13,16-19H,5-9,12,14-15H2,1-4H3,(H,27,28)/b20-11+,21-10+,22-13+,24-16- |
Clave InChI |
DMDZKTYYUDNBKL-WCLWZXRXSA-N |
SMILES isomérico |
C/C(=C\CCC1=COC=C1)/CC/C=C(/CC/C=C(\C)/CC/C=C(\C)/C(=O)OC)\C(=O)O |
SMILES canónico |
CC(=CCCC1=COC=C1)CCC=C(CCC=C(C)CCC=C(C)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


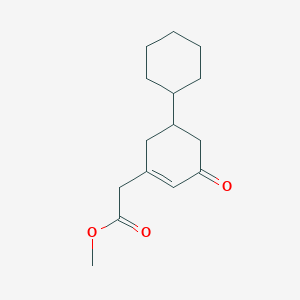

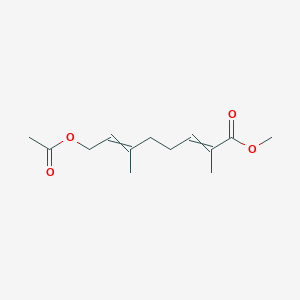

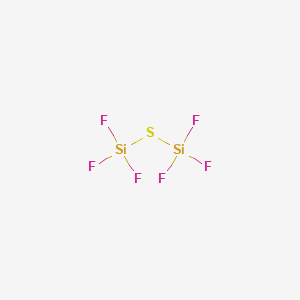
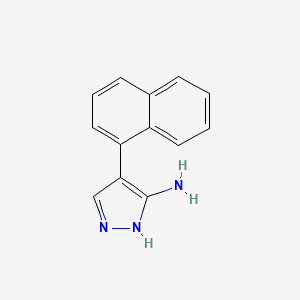
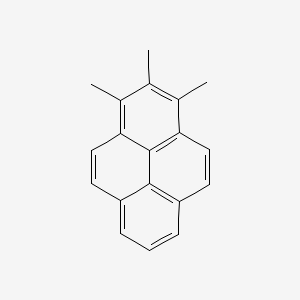

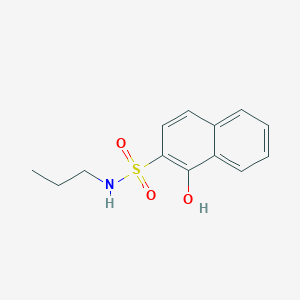
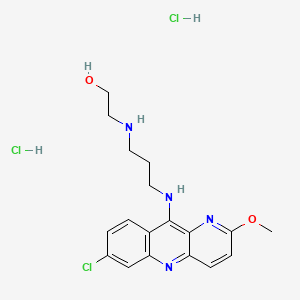
![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
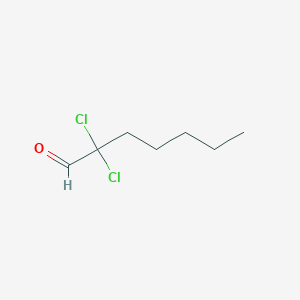
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
